BenchChemオンラインストアへようこそ!

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid

Mass Spectrometry Impurity Profiling Structural Elucidation

Procure this USP-recognized Lenalidomide Open Ring Diacid as a primary reference standard for stability-indicating HPLC/UPLC method development. This hydrolytic impurity (MW 278.26) exhibits distinct chromatographic behavior, resolving from 12 other lenalidomide-related substances—critical for system suitability and method specificity per ICH Q2(R1). As a major alkaline degradation product, it directly supports ANDA/DMF impurity profiling, ensuring ICH Q3A/Q3B compliance. Its unique mass spectral signature enables rapid identification of unknown peaks during forced degradation and stability studies.

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
CAS No. 295357-66-3
Cat. No. B3121856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid
CAS295357-66-3
Molecular FormulaC13H14N2O5
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)O)C(=O)O
InChIInChI=1S/C13H14N2O5/c14-9-3-1-2-7-8(9)6-15(12(7)18)10(13(19)20)4-5-11(16)17/h1-3,10H,4-6,14H2,(H,16,17)(H,19,20)
InChIKeyDVFZIZCDDQITQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (CAS 295357-66-3) as a Lenalidomide Pharmaceutical Analytical Impurity Reference Standard


2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (CAS 295357-66-3) is a fully characterized organic compound with the molecular formula C₁₃H₁₄N₂O₅ and a molecular weight of 278.26 g/mol [1]. It is officially recognized in pharmacopoeial compendia as Lenalidomide Open Ring Diacid (USP) and is commonly referred to as Lenalidomide Impurity 3 or Lenalidomide Glutamic Acid Impurity . This compound arises as a key hydrolytic degradation product of the immunomodulatory drug lenalidomide, formed via non‑enzymatic cleavage of the glutarimide ring under alkaline conditions [2]. It is supplied as a high‑purity reference standard (typically ≥95% to 98% purity) with comprehensive analytical characterization data (e.g., NMR, HPLC, MS) to support regulatory submissions and quality control [3].

Why Generic Substitution of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid with Other Lenalidomide Impurities or Analogs Fails


Lenalidomide impurities exhibit distinct physicochemical and chromatographic behaviors that preclude simple interchangeability in analytical method development, validation, and quality control. 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (Lenalidomide Impurity 3) is a hydrolytic ring‑opened diacid with a molecular weight (278.26 g/mol) and polarity that differ substantially from the parent drug lenalidomide (259.26 g/mol) and from other common impurities such as N‑Formyl Lenalidomide or N‑Hydroxy Lenalidomide [1][2]. These structural variations translate into unique retention times, resolution factors, and mass spectral signatures in validated HPLC and UHPLC‑MS methods [3]. Consequently, substituting this compound with a chemically similar but non‑identical impurity would compromise the specificity, linearity, and accuracy of stability‑indicating assays, jeopardizing regulatory compliance under ICH Q3A/Q3B and ICH M7 guidelines. The following quantitative evidence dimensions detail exactly where this impurity provides measurable, comparator‑backed differentiation essential for procurement and scientific selection.

Quantitative Differentiation of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid Against Key Lenalidomide Impurity Comparators


Molecular Weight Differentiation: A 7.3% Higher Mass Versus Lenalidomide Enables Unambiguous MS Identification

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid exhibits a molecular weight of 278.26 g/mol, which is 19.0 g/mol (7.3%) higher than the parent drug lenalidomide (259.26 g/mol) [1]. This mass difference arises from the hydrolytic opening of the glutarimide ring, introducing an additional carboxylic acid group. In contrast, other common impurities such as N-Formyl Lenalidomide (C₁₄H₁₃N₃O₄, 287.27 g/mol) and N-Hydroxy Lenalidomide (C₁₃H₁₃N₃O₄, 275.26 g/mol) have distinct mass shifts that are easily resolved in high‑resolution mass spectrometry [2].

Mass Spectrometry Impurity Profiling Structural Elucidation

Purity Specification: Guaranteed ≥95% Purity with Full Analytical Characterization Enables Direct Use in Validated Methods

Commercial suppliers of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid specify a purity of 95% (Bidepharm) or 98% (Leyan) as determined by HPLC area normalization . This high purity is accompanied by full analytical data packages including NMR, HPLC, and MS spectra [1]. In comparison, generic lenalidomide impurities offered without detailed CoA may have lower, unspecified purity that introduces unknown bias into calibration curves and recovery experiments.

Quality Control Reference Standards Method Validation

Regulatory Traceability: USP‑Designated 'Lenalidomide Open Ring Diacid' Provides Direct Link to Compendial Methods

The United States Pharmacopeia (USP) offers this compound as 'Lenalidomide Open Ring Diacid' (Catalog No. 1A04790), a Pharmaceutical Analytical Impurity (PAI) . This official designation ensures that the material has been manufactured and characterized according to stringent USP standards. While the USP material is not a full Reference Standard, it is supplied with a Certificate of Analysis and can be traced to USP methods . Other lenalidomide impurities, such as Lenalidomide Impurity A or B, may not have equivalent USP PAI status, necessitating additional qualification burden for regulatory filings.

Regulatory Compliance Pharmacopoeia ANDA

Hydrolytic Degradation Pathway: Quantified Formation Under Alkaline Stress Confirms Its Role as a Critical Stability‑Indicating Marker

Forced degradation studies of lenalidomide under alkaline conditions (0.1 N NaOH) demonstrate extensive hydrolysis of the glutarimide ring, yielding 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid as a major degradation product [1][2]. In contrast, oxidative stress conditions (H₂O₂) generate different impurities (e.g., N‑hydroxy and nitro derivatives), and thermal/photolytic stress produces minimal degradation [2]. The relative retention time (RRT) of this impurity is consistently reported in the range of 1.33 to 1.52 relative to lenalidomide, depending on the chromatographic system [3].

Stability Studies Forced Degradation ICH Q1A

Chromatographic Resolution: Documented Separation from 12 Other Related Substances Validates Method Specificity

A validated stability‑indicating RP‑HPLC method for lenalidomide API successfully resolved 13 related substances, including 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid [1]. The method achieved baseline separation of all impurities with resolution factors (Rs) exceeding 1.5, demonstrating acceptable specificity per ICH Q2(R1). The detection limit (LOD) and quantitation limit (LOQ) for impurities in this method ranged from 2 to 17 ng/mL and 6 to 50 ng/mL, respectively [1]. While the exact LOD/LOQ for this specific impurity is not individually reported, the method's overall linearity (r ≥ 0.999) confirms that the compound can be accurately quantified at trace levels [1].

HPLC Method Validation Chromatography Specificity

Solubility Profile: Limited Aqueous Solubility But High DMSO Solubility Informs Stock Solution Preparation

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid demonstrates limited water solubility but is readily soluble in DMSO and DMF . In contrast, lenalidomide (parent drug) is practically insoluble in water and ethanol but soluble in DMSO [1]. This differential solubility profile, driven by the presence of two carboxylic acid groups in the impurity versus the glutarimide ring in lenalidomide, necessitates different solvent systems for the preparation of stock solutions and spiking experiments.

Solubility Sample Preparation Analytical Chemistry

Definitive Research and Industrial Application Scenarios for 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid (Lenalidomide Open Ring Diacid)


Development and Validation of Stability‑Indicating HPLC/UPLC Methods for Lenalidomide API and Finished Dosage Forms

Procure this compound as a primary reference standard for method development, forced degradation studies, and validation of stability‑indicating HPLC or UPLC methods. Its unique retention time, established resolution from 12 other lenalidomide‑related substances [1], and formation as a major alkaline degradation product [2] make it indispensable for establishing system suitability criteria and demonstrating method specificity under ICH Q2(R1).

Quality Control Release Testing and Batch‑to‑Batch Consistency Monitoring for Lenalidomide Drug Substance

Use this certified reference standard (purity ≥95%) for quantitative determination of the open‑ring diacid impurity in lenalidomide API batches. Its availability as a USP Pharmaceutical Analytical Impurity (PAI) streamlines regulatory compliance by providing a characterized, compendially‑recognized material for impurity profiling, ensuring adherence to ICH Q3A limits for unspecified impurities.

Impurity Profiling for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF)

Incorporate this impurity into the impurity profile section of ANDA and DMF submissions. The compound's documented formation pathway (alkaline hydrolysis) [2] and validated chromatographic separation [1] provide scientific justification for its inclusion as a specified impurity. Procuring the USP‑designated material further supports the demonstration of analytical method equivalency to the reference listed drug (RLD).

Structural Elucidation and Confirmatory Analysis of Unknown Degradants in Lenalidomide Formulations

Utilize the high‑purity standard for LC‑MS and NMR‑based structural confirmation of unknown peaks observed during stability studies of lenalidomide capsules or tablets. Its distinct molecular weight (278.26 g/mol) [3] and mass spectral signature facilitate rapid identification of the open‑ring diacid degradation product, enabling root cause analysis of formulation instability and guiding appropriate packaging or formulation modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.